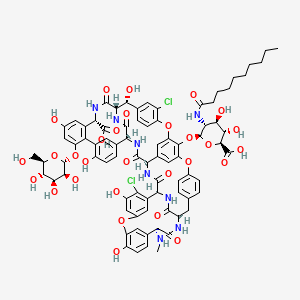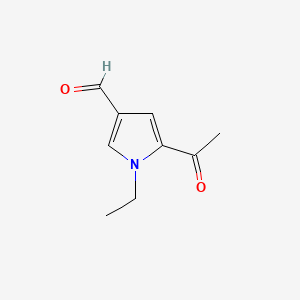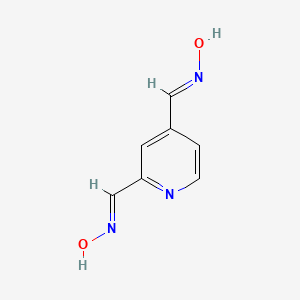
3-Phenyldibenzothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyldibenzothiophene is an organic compound with the molecular formula C₁₈H₁₂S. It belongs to the class of dibenzothiophenes, which are sulfur-containing polycyclic aromatic hydrocarbons. This compound is characterized by a phenyl group attached to the third position of the dibenzothiophene structure. Dibenzothiophenes are commonly found in fossil fuels and are known for their stability and resistance to degradation.
科学的研究の応用
3-Phenyldibenzothiophene has several applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of sulfur-containing polycyclic aromatic hydrocarbons. Its stability and reactivity make it suitable for various chemical reactions and mechanistic studies.
Biology: Research on this compound includes its potential biological activity and interactions with biological molecules. It is studied for its effects on enzymes and cellular processes.
Medicine: Although not widely used in medicine, derivatives of this compound are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: In the petrochemical industry, this compound is studied for its role in the formation of sulfur-containing compounds in fossil fuels. It is also used in the development of desulfurization processes to remove sulfur from fuels.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyldibenzothiophene typically involves the cyclization of biphenyl derivatives with sulfur sources. One common method is the reaction of biphenyl-2-thiol with phenyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve the catalytic cyclization of biphenyl derivatives using sulfur-containing catalysts. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur species. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings of this compound. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in aprotic solvents.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, and other electrophiles under controlled temperature and solvent conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
作用機序
The mechanism of action of 3-Phenyldibenzothiophene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.
類似化合物との比較
Dibenzothiophene: The parent compound of 3-Phenyldibenzothiophene, lacking the phenyl group.
4-Phenyldibenzothiophene: A structural isomer with the phenyl group attached to the fourth position.
Benzo[b]naphthothiophene: A related sulfur-containing polycyclic aromatic hydrocarbon with a different ring structure.
Uniqueness: this compound is unique due to the specific positioning of the phenyl group, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other dibenzothiophenes and related compounds, affecting its behavior in chemical reactions and interactions with biological systems.
特性
IUPAC Name |
3-phenyldibenzothiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12S/c1-2-6-13(7-3-1)14-10-11-16-15-8-4-5-9-17(15)19-18(16)12-14/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQWXGMHQCRWHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703409 |
Source


|
| Record name | 3-Phenyldibenzo[b,d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104601-38-9 |
Source


|
| Record name | 3-Phenyldibenzo[b,d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
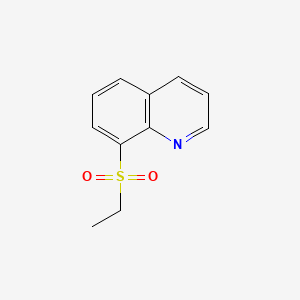
![5,6-DIHYDROBENZ[C]ACRIDINE, HYDROCHLORIDE](/img/no-structure.png)
![2,2-dichloro-N-[(1R)-3-chloro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B563961.png)
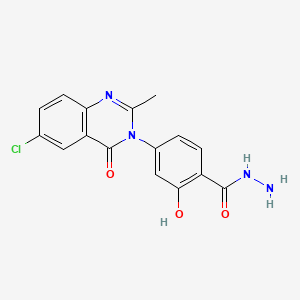


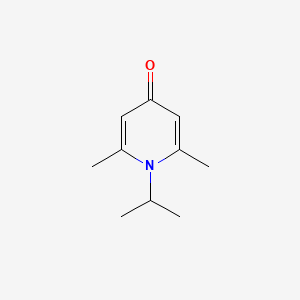
![[3-[3-(aziridin-1-yl)butylcarbamoyloxy]oxiran-2-yl] N-[3-(aziridin-1-yl)butyl]carbamate;oxolane](/img/structure/B563969.png)

